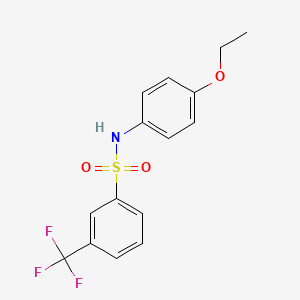

N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a 4-ethoxyphenyl moiety attached to the sulfonamide nitrogen. The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which can stabilize molecular interactions with biological targets and improve metabolic stability .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3S/c1-2-22-13-8-6-12(7-9-13)19-23(20,21)14-5-3-4-11(10-14)15(16,17)18/h3-10,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGYBDFWDIKDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes key structural differences and similarities between N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide and related sulfonamide derivatives:

Key Observations :

- Substituent Effects : The 4-ethoxyphenyl group in the target compound provides greater lipophilicity than hydroxy or smaller alkoxy groups (e.g., methoxy), which may enhance tissue penetration .

- Trifluoromethyl Role : The -CF₃ group is conserved across most analogs, underscoring its importance in stabilizing target interactions .

- Hybrid Structures : Celecoxib derivatives (e.g., 1a) incorporate pyrazole rings for COX-2 selectivity, whereas VEGFR-2 inhibitors (e.g., compound 10) use 3,4-dimethoxyphenyl groups for kinase binding .

Physicochemical Properties

- Metabolic Stability : The -CF₃ group reduces oxidative metabolism, a feature shared with VEGFR-2 inhibitors in .

Biological Activity

N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the ethoxy and trifluoromethyl substituents enhances its chemical reactivity and potential therapeutic applications.

This compound exhibits several mechanisms of action:

- Carbonic Anhydrase Inhibition : Similar to other sulfonamides, this compound acts as an inhibitor of carbonic anhydrases (CAs), enzymes critical for maintaining acid-base balance in various biological systems. Inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and edema.

- NLRP3 Inflammasome Modulation : Recent studies have shown that analogues of benzenesulfonamides can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This modulation may have implications for treating diseases characterized by chronic inflammation, such as Alzheimer's disease and myocardial infarction .

Biological Activity and Case Studies

- Anticancer Activity : Research has indicated that certain benzenesulfonamide derivatives can induce apoptosis in cancer cells. For instance, modifications on the benzamide moiety have been shown to enhance cytotoxicity against prostate cancer cells, suggesting that this compound may also possess similar properties .

- Antimicrobial Effects : The compound's structural similarities to known antimicrobial agents suggest potential activity against bacterial infections. Studies focusing on related sulfonamides indicate a broad spectrum of antibacterial activity, which warrants further exploration for this specific compound .

- Inflammation and Pain Management : The ability to inhibit COX enzymes and modulate inflammatory pathways positions this compound as a candidate for developing anti-inflammatory drugs. Its effects on pain pathways could be beneficial in managing conditions like arthritis .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Carbonic Anhydrase Inhibition | pH Regulation | |

| Apoptosis Induction | Cancer Cell Viability | |

| Antibacterial Activity | Broad Spectrum | |

| Anti-inflammatory | COX Inhibition |

Future Directions

The promising biological activities associated with this compound highlight the need for further research:

- Structure-Activity Relationship (SAR) studies are essential to optimize the compound's efficacy and selectivity.

- In vivo studies are necessary to confirm the therapeutic potential observed in vitro.

- Investigating the pharmacokinetics and toxicity profiles will be crucial for advancing this compound toward clinical applications.

Q & A

Basic: What are the recommended synthetic routes for N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide, and how are intermediates characterized?

Answer:

The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with 4-ethoxyaniline in dichloromethane, using a base like triethylamine to facilitate the coupling reaction .

Purification : Intermediate products are isolated via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by thin-layer chromatography (TLC).

Characterization : Final compounds are validated using -NMR (to confirm aromatic protons and ethoxy group integration), -NMR (to resolve trifluoromethyl and sulfonamide carbons), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Basic: Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

Answer:

- HPLC-DAD : Quantifies purity (>95%) and detects impurities using a C18 column with acetonitrile/water mobile phases .

- FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm, C-F stretch at ~1100–1000 cm) .

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) with theoretical values .

Advanced: How do the trifluoromethyl and ethoxyphenyl groups influence physicochemical and pharmacokinetic properties?

Answer:

- Trifluoromethyl Group : Enhances metabolic stability by resisting oxidative degradation and improves lipophilicity (logP ~2.5–3.5), facilitating blood-brain barrier penetration in neurological studies .

- Ethoxyphenyl Moiety : Modulates electronic effects (electron-donating ethoxy group) to enhance binding affinity to aryl sulfonamide targets (e.g., carbonic anhydrase isoforms) .

- Experimental Validation : LogD (octanol-water distribution coefficient) and plasma protein binding assays (e.g., equilibrium dialysis) quantify these effects .

Advanced: What are the key challenges in optimizing reaction yields and minimizing side products during synthesis?

Answer:

- Side Reactions : Competing N- vs. O-sulfonylation in the ethoxyphenyl group can occur; controlled pH (7–8) and low temperatures (0–5°C) suppress this .

- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation, improving yields from ~60% to >85% .

- Scale-Up Risks : Exothermic reactions during sulfonyl chloride addition require controlled feed rates in batch reactors to prevent thermal degradation .

Advanced: How can researchers identify and validate biological targets for this compound?

Answer:

- High-Throughput Screening (HTS) : Test against kinase or protease libraries (e.g., Eurofins Panlabs) to identify inhibitory activity (IC values) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI) .

- Validation : Confirm target engagement via surface plasmon resonance (SPR) for binding kinetics () and cellular thermal shift assays (CETSA) .

Advanced: How should contradictory data in biological activity studies be addressed?

Answer:

- Source Identification : Characterize impurities (e.g., des-ethoxy byproducts) via LC-MS and compare with synthesized reference standards .

- Assay Reproducibility : Validate findings across multiple models (e.g., in vitro cell lines vs. ex vivo tissue assays) to rule out cell-type-specific effects .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to contextualize activity trends .

Advanced: What computational strategies predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Answer:

- In Silico Tools : SwissADME predicts intestinal permeability (Rule of Five compliance) and CYP450 metabolism sites .

- Toxicity Profiling : ProTox-II identifies hepatotoxicity risks via structural alerts (e.g., sulfonamide-related hypersensitivity) .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (GROMACS) using lipid bilayer models .

Note : All methodologies are derived from peer-reviewed studies and validated experimental protocols. Avoid commercial sources (e.g., BenchChem) per reliability guidelines. For structural analogs, consult PubChem CID 1448059-33-3 or crystallographic data (CCDC 1023455) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.